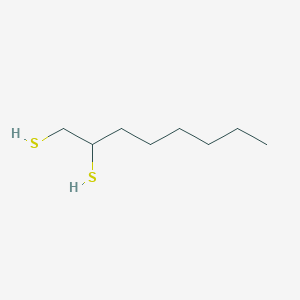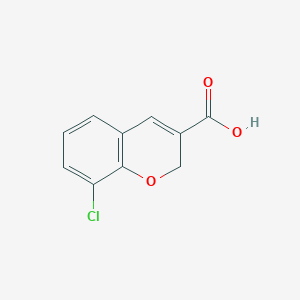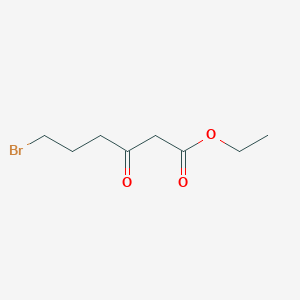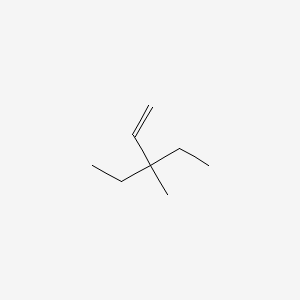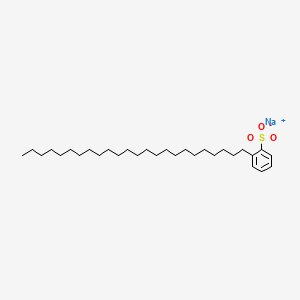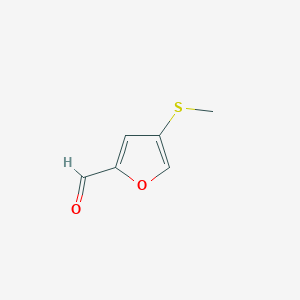
2-Furancarboxaldehyde, 4-(methylthio)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Furancarboxaldehyde, 4-(methylthio)-, also known as 4-(methylthio)furan-2-carbaldehyde, is a heterocyclic organic compound with the molecular formula C6H6O2S and a molecular weight of 142.18 g/mol . It is a derivative of furan, a five-membered aromatic ring containing one oxygen atom. The compound is characterized by the presence of a formyl group (-CHO) and a methylthio group (-SCH3) attached to the furan ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furancarboxaldehyde, 4-(methylthio)- can be achieved through various synthetic routes. One common method involves the reaction of 2-furancarboxaldehyde with methylthiol in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-Furancarboxaldehyde, 4-(methylthio)- may involve continuous flow processes to ensure high efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further enhance the production rate and purity of the compound.
化学反応の分析
Types of Reactions
2-Furancarboxaldehyde, 4-(methylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-furancarboxylic acid.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group, resulting in the formation of 4-(methylthio)furan-2-methanol.
Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be employed for substitution reactions.
Major Products Formed
Oxidation: 2-Furancarboxylic acid
Reduction: 4-(methylthio)furan-2-methanol
Substitution: Various substituted furan derivatives
科学的研究の応用
2-Furancarboxaldehyde, 4-(methylthio)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is utilized in the production of fine chemicals, fragrances, and flavoring agents.
作用機序
The mechanism of action of 2-Furancarboxaldehyde, 4-(methylthio)- involves its interaction with various molecular targets and pathways. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. Additionally, the methylthio group may contribute to the compound’s reactivity and biological activity by participating in redox reactions and other chemical processes.
類似化合物との比較
Similar Compounds
2-Furancarboxaldehyde:
5-Hydroxymethyl-2-furancarboxaldehyde:
Uniqueness
2-Furancarboxaldehyde, 4-(methylthio)- is unique due to the presence of the methylthio group, which imparts distinct chemical and biological properties
特性
分子式 |
C6H6O2S |
|---|---|
分子量 |
142.18 g/mol |
IUPAC名 |
4-methylsulfanylfuran-2-carbaldehyde |
InChI |
InChI=1S/C6H6O2S/c1-9-6-2-5(3-7)8-4-6/h2-4H,1H3 |
InChIキー |
SACDCHFMOVFYKT-UHFFFAOYSA-N |
正規SMILES |
CSC1=COC(=C1)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1R,2R,4R,7S)-7-[ethyl(methyl)amino]bicyclo[2.2.1]heptan-2-ol](/img/structure/B13792540.png)
![3-[(5S,8S)-4,7-dioxo-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-5-yl]propanoic acid](/img/structure/B13792547.png)
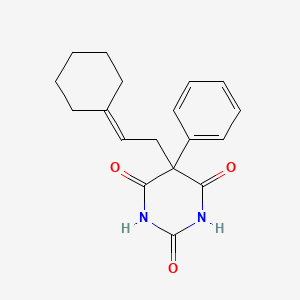

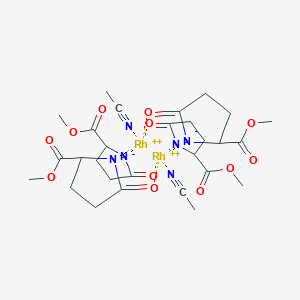
![N-[(3-chlorophenyl)methyl]pyridin-2-amine](/img/structure/B13792568.png)
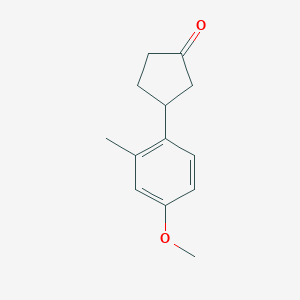
![2-Methoxyethyl N-[5-(acetylamino)-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-methoxyphenyl]-beta-alaninate](/img/structure/B13792570.png)
